
2-Fluoro-4-méthoxypyridine
Vue d'ensemble
Description
2-Fluoro-4-methoxypyridine is an organic compound with the molecular formula C6H6FNO It is a derivative of pyridine, where the hydrogen atoms at the 2 and 4 positions are replaced by a fluorine atom and a methoxy group, respectively
Applications De Recherche Scientifique
2-Fluoro-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
Target of Action
It is known that fluoropyridines, a class of compounds to which 2-fluoro-4-methoxypyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
It is known that fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could suggest that 2-Fluoro-4-methoxypyridine interacts with its targets in a unique manner, potentially leading to different biochemical outcomes.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Given the compound’s potential reactivity and its belonging to the class of fluoropyridines, it is plausible that it could have significant effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of fluoropyridines can be influenced by various factors, including temperature and the presence of other chemical agents .
Analyse Biochimique
Biochemical Properties
2-Fluoro-4-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the methoxy group can participate in hydrophobic interactions and van der Waals forces, further influencing the binding affinity and specificity of the compound. Studies have shown that 2-Fluoro-4-methoxypyridine can inhibit certain enzymes by binding to their active sites, thereby modulating their catalytic activity .
Cellular Effects
2-Fluoro-4-methoxypyridine has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to interfere with the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By inhibiting specific kinases within this pathway, 2-Fluoro-4-methoxypyridine can alter the expression of genes involved in cell cycle regulation and stress responses . Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and alterations in metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-4-methoxypyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in the compound can form strong hydrogen bonds with the active site residues of enzymes, leading to competitive or non-competitive inhibition. Additionally, the methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can result in conformational changes in the target enzymes, affecting their catalytic activity. Moreover, 2-Fluoro-4-methoxypyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-methoxypyridine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to 2-Fluoro-4-methoxypyridine can lead to adaptive cellular responses, such as upregulation of detoxification enzymes and changes in cellular homeostasis . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-methoxypyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, 2-Fluoro-4-methoxypyridine can induce toxic effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are dose-dependent and can be attributed to the compound’s interaction with critical cellular targets and metabolic pathways . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular and physiological functions.
Metabolic Pathways
2-Fluoro-4-methoxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of 2-Fluoro-4-methoxypyridine, leading to the formation of reactive intermediates and metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-Fluoro-4-methoxypyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters. Once inside the cell, 2-Fluoro-4-methoxypyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity and ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-methoxypyridine is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interaction with targeting sequences and transport proteins. These subcellular localizations can influence the compound’s activity and function, as it may interact with different biomolecules and participate in distinct biochemical processes within each compartment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxypyridine typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method starts with 2-chloro-4-methoxypyridine, which undergoes a substitution reaction with a fluoride source such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of 2-Fluoro-4-methoxypyridine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid or 2-fluoro-4-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-4-methoxypiperidine.
Comparaison Avec Des Composés Similaires
2-Fluoropyridine: Lacks the methoxy group, making it less versatile in certain synthetic applications.
4-Methoxypyridine: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Chloro-4-methoxypyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness: 2-Fluoro-4-methoxypyridine is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating methoxy group. This dual functionality allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
2-fluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHVONGWYINEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614289 | |
| Record name | 2-Fluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175965-83-0 | |
| Record name | 2-Fluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


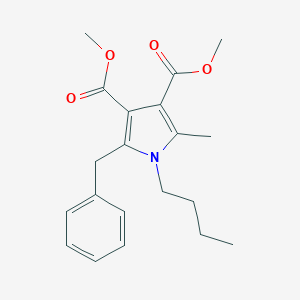



![7,7-Difluorotetrahydro-1H-Pyrrolo[1,2-c][1,3]Oxazol-3-One](/img/structure/B63761.png)
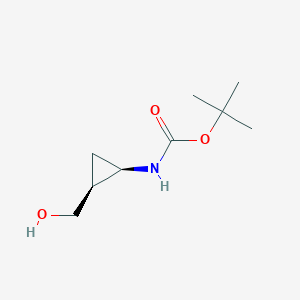

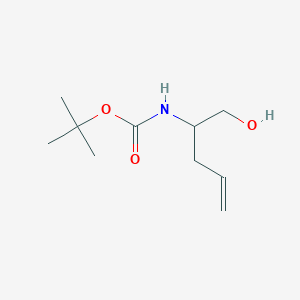

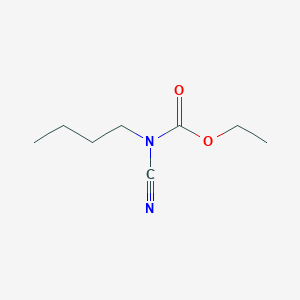
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)

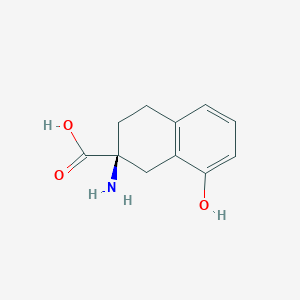
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
